molecular formula C8H8Br2N2 B1377558 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide CAS No. 74420-43-2

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

Cat. No.: B1377558
CAS No.: 74420-43-2
M. Wt: 291.97 g/mol
InChI Key: LGYNQHZVIJNUIX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Assignment
2.44 (s, 3H) Methyl group (C3-CH₃)
7.32 (d, J = 9.2 Hz, 1H) Pyridine H7
7.68 (s, 1H) Imidazole H2
8.17 (d, J = 9.2 Hz, 1H) Pyridine H6
9.21 (s, 1H) Protonated imidazole NH

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
14.3 C3-CH₃
115.2 C5-Br
124.4 C6
132.8 C7
145.6 C2

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 2919 (C-H stretch, methyl group)
  • 1600 (C=N stretch, imidazole ring)
  • 1363 (C-Br vibration)
  • 771 (out-of-plane C-H bending, aromatic rings).

UV-Vis Spectroscopy

In methanol, the compound exhibits a λₘₐₓ at 253 nm (π→π* transition of the conjugated bicyclic system) and a secondary band at 328 nm (n→π* transition of the lone pairs on nitrogen).

Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Structural and Electronic Comparisons

Property 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide 2-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide 8-Bromo-6-methylimidazo[1,2-a]pyridine
Molecular Formula C₈H₈Br₂N₂ C₈H₈Br₂N₂ C₈H₇BrN₂
Bromine Position C5 C2 (side chain) C8
Methyl Position C3 N/A C6
pKa (imidazole NH) ~4.2 (protonated form) ~3.9 ~5.1 (neutral form)
λₘₐₓ (UV-Vis, nm) 253, 328 248, 315 260, 335

Reactivity and Functionalization Trends

  • Electrophilic Substitution : Bromine at C5 directs further substitution to C6 or C8 due to its electron-withdrawing effect, whereas methyl at C3 enhances electron density at C2.
  • Nucleophilic Displacement : The hydrobromide salt’s protonated nitrogen reduces nucleophilicity at N1, contrasting with neutral imidazo[1,2-a]pyridines, which undergo facile alkylation at N1.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5-bromine is feasible with aryl boronic acids (Pd catalysis), analogous to 8-bromo derivatives.

Crystallographic Trends

Derivatives with bulky substituents (e.g., 6-methyl or 8-bromo groups) exhibit reduced π-π stacking compared to unsubstituted analogs, as seen in 6-methylimidazo[1,2-a]pyridine (P2₁/c vs. P-1 for parent compound).

Properties

IUPAC Name

5-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYNQHZVIJNUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide typically involves the bromination of 3-methylimidazo[1,2-a]pyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to mimic biologically active molecules, making it useful for drug development. The compound has potential therapeutic effects, particularly in the development of anticancer agents and other pharmaceuticals targeting specific enzymes and receptors.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's potential in developing novel anticancer agents. For instance, derivatives synthesized from 5-bromo-3-methylimidazo-[1,2-a]pyridine have shown promising activity against various cancer cell lines. These derivatives were evaluated for their ability to inhibit cell growth and demonstrate selective toxicity towards tumor cells .

Biological Studies

This compound is utilized in biological research to investigate enzyme inhibition and receptor binding. Its structural similarity to other bioactive compounds enables researchers to explore its interaction with various biological targets.

Material Science

In material science, this compound is employed in the development of organic semiconductors and advanced materials. Its unique chemical structure allows for various modifications that can enhance the properties of materials used in electronic applications.

Applications in Organic Electronics

Research indicates that compounds with imidazo-pyridine structures can serve as effective components in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable electronic properties .

Chemical Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its bromine atom enhances reactivity, allowing it to participate in various chemical reactions such as cross-coupling reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in the positions of bromine and methyl groups, significantly altering their electronic profiles and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
5-Bromo-3-methylimidazo[1,2-a]pyridine HBr Br (C5), CH₃ (C3) C₈H₈BrN₂·HBr ~284.96 Enhanced solubility, basicity
3-Bromo-6-methylimidazo[1,2-a]pyridine HCl Br (C3), CH₃ (C6) C₈H₈BrN₂·HCl ~227.5 (free base) Moderate solubility, DNA binding
5-Bromo-7-methylimidazo[1,2-a]pyridine Br (C5), CH₃ (C7) C₈H₇BrN₂ 225.06 Lipophilic, lower basicity
8-Bromo-5-methylimidazo[1,2-a]pyridine HCl Br (C8), CH₃ (C5) C₈H₈BrN₂·HCl ~227.5 (free base) Steric hindrance, reduced reactivity

Key Observations :

  • Positional Isomerism : Bromine at C5 (as in the target compound) versus C3 or C8 affects electronic distribution. C5-brominated derivatives exhibit stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
  • Salt Form : Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility compared to hydrochlorides (e.g., 3-Bromo-6-methylimidazo analog) due to larger anion size .

Research Findings and Data

Spectral Data Comparison

  • HRMS : Brominated imidazopyridines show characteristic isotopic patterns for bromine (e.g., 1:1 ratio for [M]+ and [M+2]+ peaks) .
  • NMR : Methyl groups at C3 or C5 result in distinct upfield shifts (~δ 2.5 ppm for CH₃) in ¹H NMR, while bromine causes deshielding of adjacent protons .

Stability and Handling

  • Hydroscopicity : Hydrobromide salts are more hygroscopic than hydrochlorides, requiring anhydrous storage .
  • Thermal Stability : Decomposition temperatures for imidazopyridine hydrobromides typically exceed 200°C, as observed in related pyridine hydrobromides .

Biological Activity

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C8_8H7_7BrN2_2. It is a derivative of imidazo[1,2-a]pyridine, a bicyclic heterocycle recognized for its diverse applications in medicinal chemistry and material science. This compound has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Structure and Reactivity

The presence of both a bromine atom and a methyl group in its structure confers unique reactivity to this compound. It undergoes various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : The compound can be reduced to remove the bromine atom or modify the imidazo ring system.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the imidazo ring enable binding to enzymes and receptors, modulating their activity. This mechanism is crucial in understanding its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme leads to apoptosis in cancer cells. For instance, it was reported that derivatives of similar compounds exhibited significant inhibitory effects on both TopoIIα and TopoIIβ activities, leading to reduced cell proliferation in various cancer cell lines .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a probe for understanding enzyme mechanisms. For example, it has been used to study the inhibition of neuropeptide receptors, demonstrating antagonistic activity that could be leveraged for therapeutic purposes .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that compounds related to this compound effectively inhibited topoisomerase II enzymatic activities, leading to apoptosis in cancer cells. These findings suggest potential applications in cancer treatment .
  • Neuropeptide S Receptor Antagonism : Research indicated that imidazopyridine derivatives could act as antagonists for neuropeptide S receptors, showing promise for managing conditions related to anxiety and appetite regulation .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains both bromine and methyl groupsInhibits Topo II; potential anticancer properties
3-Methylimidazo[1,2-a]pyridineLacks bromine; different reactivityLimited biological activity
5-Bromoimidazo[1,2-a]pyridineLacks methyl group; altered propertiesReduced biological activity

Q & A

Basic: What are the common synthetic routes for preparing 5-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide?

Answer:
The compound can be synthesized via two primary methods:

  • Microwave-assisted one-pot synthesis : Reacting phenacyl bromide derivatives with 2-amino-5-bromopyridines under controlled microwave conditions to form imidazo[1,2-a]pyridine intermediates. Subsequent Suzuki coupling with aryl boronic acids (e.g., 4-cyanophenylboronic acid) introduces functional groups .
  • Condensation reactions : Ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding brominated imidazo[1,2-a]pyridine derivatives in ~65% yield. Acidic workup with HBr generates the hydrobromide salt .

Advanced: How do crystallographic studies resolve ambiguities in the molecular conformation of brominated imidazo[1,2-a]pyridines?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals that bromine substituents influence intramolecular charge transfer and π-stacking. For example:

  • In derivatives like 5-bromo-8-amino-imidazo[1,2-a]pyridine, the bromine atom induces a planar conformation, stabilizing intermolecular C–H⋯N and C–H⋯π interactions. This reduces torsional strain and enhances crystal packing .
  • Hydrogen bonding between the hydrobromide counterion and the imidazo[1,2-a]pyridine nitrogen atoms (N–H⋯Br) is critical for lattice stability. SC-XRD data should be cross-validated with DFT calculations to confirm bond angles and dihedral angles .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C3, bromine at C5) and confirm salt formation via downfield shifts in NH/aromatic protons .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 243.06 for C₈H₇BrN₂O₂) and bromine isotope patterns .
  • Elemental analysis : Confirms hydrobromide stoichiometry (e.g., Br content ~32.9% by weight) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this scaffold?

Answer:
SAR studies focus on:

  • Bromine positioning : Bromine at C5 enhances electron-withdrawing effects, improving binding to targets like cyclin-dependent kinases (CDKs) or IGF-1 receptors. Substitution at C3 (methyl) increases lipophilicity, aiding blood-brain barrier penetration .
  • Hybrid derivatives : Coupling with cinnamamide or pyridylmethyl groups via amide linkages (e.g., IMB-1502) enhances antimycobacterial activity by disrupting cell wall synthesis .
  • Counterion effects : Replacing hydrobromide with other salts (e.g., hydrochloride) alters solubility and pharmacokinetics. Comparative dissolution studies in simulated biological fluids are recommended .

Basic: What pharmacological activities are associated with this compound?

Answer:
The imidazo[1,2-a]pyridine core exhibits:

  • Antimicrobial activity : Inhibits Mycobacterium tuberculosis (MIC ~0.5 µg/mL) by targeting enoyl-ACP reductase .
  • Anti-inflammatory effects : Reduces TNF-α and IL-6 secretion in murine models of fibrosis via NF-κB pathway modulation .
  • Anticancer potential : Brominated derivatives show IC₅₀ values <10 µM against breast cancer (MCF-7) cells by inducing apoptosis .

Advanced: How do computational methods address contradictions in experimental data for imidazo[1,2-a]pyridine derivatives?

Answer:

  • Molecular docking vs. crystallography : Discrepancies between predicted binding poses (e.g., AutoDock Vina) and SC-XRD data can arise from solvent effects. MD simulations in explicit solvent (e.g., TIP3P water) reconcile these by modeling dynamic interactions .
  • DFT vs. experimental spectra : Vibrational frequency mismatches (e.g., in FTIR) are resolved by scaling DFT-calculated frequencies (scaling factor ~0.961) and including anharmonic corrections .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Degrades under UV light due to bromine’s photosensitivity. Store in amber vials at -20°C under inert gas (N₂/Ar) .
  • Hygroscopicity : The hydrobromide salt is hygroscopic. Use desiccants (silica gel) and vacuum-sealed containers to prevent hydrolysis .

Advanced: How can regioselective functionalization be achieved at the C6 position?

Answer:

  • Directed ortho-metalation : Use n-BuLi/TMEDA to deprotonate C6-H, followed by quenching with electrophiles (e.g., DMF for formylation, CuCN for cyanation) .
  • Cross-coupling : Stille coupling with 6-bromo derivatives and organotin reagents (e.g., Me₃SnPh) achieves C6-arylation. Catalyst choice (Pd(PPh₃)₄ vs. Pd₂(dba)₃) impacts yields .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular weight243.06 g/mol (C₈H₇BrN₂O₂·HBr)
Melting point149–152°C (decomposition observed)
SolubilityDMSO >100 mg/mL; H₂O <1 mg/mL
LogP (calculated)2.1 ± 0.3

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
Reactant of Route 2
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

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